molecular formula C13H15N3O4S2 B5864761 N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE

N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE

Cat. No.: B5864761
M. Wt: 341.4 g/mol
InChI Key: YZHKXAGGXCXXOX-UHFFFAOYSA-N
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Description

N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE is an organic compound that belongs to the class of disulfonamides It features a benzene ring substituted with two sulfonamide groups and a pyridine ring attached via an ethyl linker

Properties

IUPAC Name

4-N-(2-pyridin-4-ylethyl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c14-21(17,18)12-1-3-13(4-2-12)22(19,20)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2,(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHKXAGGXCXXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE typically involves the reaction of 4-pyridineethanol with benzene-1,4-disulfonyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

  • Dissolve 4-pyridineethanol in a suitable solvent such as dichloromethane.
  • Add benzene-1,4-disulfonyl chloride to the solution.
  • Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at a controlled temperature (e.g., 0-5°C) for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide groups play a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the active site of enzymes or receptors. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

  • N1,N3-di(pyridin-2-yl)benzene-1,3-disulfonamide
  • N1,N3-di(pyridin-3-yl)benzene-1,3-disulfonamide
  • N1,N3-di(pyridin-4-yl)benzene-1,3-disulfonamide

Uniqueness

N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE is unique due to the presence of the ethyl linker between the pyridine and benzene rings, which can influence its chemical reactivity and binding properties. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications in scientific research.

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